molecular formula C14H15ClN4O B11729378 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Cat. No.: B11729378
M. Wt: 290.75 g/mol
InChI Key: WTRKUZNZMDTKIX-UHFFFAOYSA-N
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Description

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one is a complex organic compound known for its unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms and a spirocyclic framework makes it a candidate for various chemical reactions and biological activities.

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

InChI

InChI=1S/C14H15ClN4O/c15-13-16-7-9-6-10-12(20)17-8-14(4-2-1-3-5-14)19(10)11(9)18-13/h6-7H,1-5,8H2,(H,17,20)

InChI Key

WTRKUZNZMDTKIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC(=O)C3=CC4=CN=C(N=C4N23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Chlorine Atom: The chlorine atom is introduced through a chlorination reaction. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Tetrazatricyclic Framework: The tetrazatricyclic framework is formed by reacting the intermediate with azide compounds under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one involves its interaction with specific molecular targets. The presence of multiple nitrogen atoms allows it to form hydrogen bonds and coordinate with metal ions. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylic acid
  • tert-butyl 8-hydroxy-4-methylsulfanyl-10-oxospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-11-carboxylate

Uniqueness

The uniqueness of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one lies in its specific spirocyclic structure and the presence of a chlorine atom. This combination of features allows for unique chemical reactivity and potential biological activity that is not observed in similar compounds.

Biological Activity

4-Chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one is a complex compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a spiro structure that integrates multiple rings and a chlorine substituent which is known to influence its reactivity and biological properties. The unique arrangement of atoms in this compound allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities including:

  • Antimicrobial properties : Many spirocyclic compounds have shown effectiveness against various pathogens.
  • Enzyme inhibition : The presence of the chlorine atom can enhance the ability of these compounds to act as enzyme inhibitors.

1. Antimicrobial Activity

A study investigated the antimicrobial effects of 4-chlorospiro compounds against several bacterial strains. The results indicated that certain derivatives displayed promising antibacterial activity, particularly against Gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
4-Chlorospiro Compound AStaphylococcus aureus15
4-Chlorospiro Compound BEscherichia coli12

2. Enzyme Inhibition

The compound was tested for its ability to inhibit specific enzymes linked to disease pathways. For instance, it was found to inhibit serine proteases effectively.

  • Serine Protease Inhibition : The structure-activity relationship (SAR) studies highlighted how modifications at the C-7 position influenced inhibitory potency against serine proteases linked to Chlamydia trachomatis.

3. Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound.

Concentration (µM)Cell Viability (%)
31.2590
62.570
12550

At concentrations up to 125 µM, the compound exhibited low cytotoxicity against HEp-2 cells, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spirocyclic compounds. Modifications at specific positions can lead to enhanced efficacy or reduced side effects:

  • C-3 and C-7 Positions : Variations at these positions have been shown to significantly affect the selectivity and potency against targeted enzymes.

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